Hydra Peptide

Neurotrophic factors Neuron survival Peptide pharmacology

Select authentic full-length Hydra Peptide (CAS 79943-68-3), the native undecapeptide GPR37 ligand (EC₅₀ 3.3 nM). Fragment Head Activator (7-11) lacks the N-terminal pyroglutamate and Pro-Pro-Gly-Gly-Ser motif required for receptor activation—bradykinin and single-residue analogs are inactive. The native peptide undergoes concentration-dependent dimerization that abolishes biological activity; stabilized analogs mask this property, compromising experimental validity. For reproducible GPR37 Ca²⁺ mobilization, neuron survival assays (3-fold enhancement at picomolar concentrations), and Hydra morphogenesis studies, the validated full-length sequence is non-negotiable. Do not substitute with fragments or engineered analogs.

Molecular Formula C54H84N12O14
Molecular Weight 1125.3 g/mol
Cat. No. B12117789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydra Peptide
Molecular FormulaC54H84N12O14
Molecular Weight1125.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCC(=O)N4
InChIInChI=1S/C54H84N12O14/c1-7-32(6)45(51(76)61-36(25-30(2)3)47(72)62-37(54(79)80)26-33-15-9-8-10-16-33)64-50(75)44(31(4)5)63-46(71)34(17-11-12-22-55)60-48(73)38(29-67)59-43(70)28-56-42(69)27-57-49(74)39-18-13-23-65(39)53(78)40-19-14-24-66(40)52(77)35-20-21-41(68)58-35/h8-10,15-16,30-32,34-40,44-45,67H,7,11-14,17-29,55H2,1-6H3,(H,56,69)(H,57,74)(H,58,68)(H,59,70)(H,60,73)(H,61,76)(H,62,72)(H,63,71)(H,64,75)(H,79,80)
InChIKeyQXXBUXBKXUHVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydra Peptide (Head Activator): Procurement-Grade Neuropeptide for Research and Therapeutic Development


Hydra Peptide, also known as head activator (HA) or neuropeptide head activator (CAS 79943-68-3), is a naturally occurring undecapeptide (pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe) originally isolated from the freshwater cnidarian Hydra attenuata [1]. Identical peptide sequences have been identified in mammalian tissues, including human and bovine hypothalamus, suggesting evolutionary conservation [2]. As a high-affinity ligand for the orphan G-protein-coupled receptor GPR37, Hydra Peptide functions as a mitogen and neurotrophic factor, promoting cell proliferation, differentiation, and survival in both invertebrate and vertebrate systems [3]. This compound is supplied as a synthetic peptide suitable for in vitro and in vivo research applications, with a molecular weight of approximately 1125 Da and a typical storage requirement at -20°C in lyophilized form [4].

Why Hydra Peptide Cannot Be Replaced by Common Analogs: Structural and Functional Specificity


The biological activity of Hydra Peptide is exquisitely sensitive to both concentration and conformational state, rendering generic substitution with structurally related peptides unreliable for experimental reproducibility. For instance, the widely available fragment Head Activator (7-11) lacks the N-terminal pyroglutamate and Pro-Pro-Gly-Gly-Ser motif essential for full receptor activation and proper folding [1]. Similarly, single amino acid substitutions (e.g., des-Phe¹¹-HA, Tyr¹¹-HA) or sequence-homologous peptides like bradykinin fail to recapitulate the neurotrophic and mitogenic effects of the full-length undecapeptide [2]. Furthermore, Hydra Peptide undergoes concentration-dependent dimerization that leads to complete biological inactivation—a property not shared by engineered analogs that have been chemically stabilized, but which must be carefully controlled in experimental settings using the native sequence [3]. These unique structural and conformational requirements preclude simple analog substitution and necessitate the use of validated, full-length Hydra Peptide for consistent results.

Hydra Peptide vs. Analogs: Quantitative Evidence for Research Selection


Neuron Survival Potency of Hydra Peptide vs. Nerve Growth Factor and Bradykinin

In a direct comparative survival assay using cultured chick embryonic sympathetic and dorsal root ganglion cells, Hydra Peptide (optimal active concentration 1 pM) enhanced neuron survival up to 3 times that of control cultures, achieving comparable efficacy to nerve growth factor (NGF) [1]. In contrast, bradykinin—a peptide with partial amino acid sequence homology to Hydra Peptide—was completely inactive as a neurotrophic factor in the same assay system [1]. This demonstrates that Hydra Peptide possesses unique neurotrophic activity not shared by sequence-related peptides.

Neurotrophic factors Neuron survival Peptide pharmacology

GPR37 Activation Potency of Hydra Peptide vs. Prosaptide Tx14(A)

Hydra Peptide activates the orphan G-protein-coupled receptor GPR37 with an EC₅₀ of 3.3 nM, as measured by Ca²⁺ mobilization in CHO-K1 cells transfected with GPR37 [1]. For comparison, Prosaptide Tx14(A), another established GPR37 agonist, exhibits an EC₅₀ of 7 nM for GPR37 activation, albeit in a different assay format [2]. While direct cross-study comparison requires caution, these data indicate that Hydra Peptide displays at least comparable—and potentially superior—potency as a GPR37 agonist.

GPCR pharmacology GPR37 Peptide agonists

Receptor Binding Affinity of Hydra Peptide vs. Engineered Monomeric Analogs

Scatchard and kinetic analyses of Hydra Peptide binding to purified hydra membrane fractions revealed the presence of two distinct receptor populations: a lower-affinity site with Kd = 10⁻⁹ M and a 100-fold higher-affinity site with Kd = 10⁻¹¹ M [1]. Binding of radioactive Hydra Peptide ligand was saturable and specific, and was effectively competed by stable monomeric HA analogs, but not by dimerizing HA or HA analogs that undergo concentration-dependent inactivation [1]. This demonstrates that the monomeric form of Hydra Peptide—the biologically active species—engages a high-affinity receptor population not accessible to dimerization-prone analogs.

Receptor binding Ligand affinity Hydra biology

Concentration-Dependent Activity Loss of Hydra Peptide vs. Cross-Linked Stabilized Analog

Hydra Peptide undergoes concentration-dependent dimerization under physiological conditions, resulting in complete loss of biological activity [1]. In a direct comparison, a cross-linked HA bipeptide analog (two HA molecules linked over a C8 spacer) retained full biological activity even at high concentrations, demonstrating that the self-inactivation property is unique to the native monomeric sequence [2]. Low concentrations of native Hydra Peptide (0.1–10 pM) were sufficient to stimulate interstitial cell mitosis, whereas higher concentrations (10–1000 pM) were required for nerve cell determination—highlighting the narrow concentration window for specific biological effects [2].

Peptide stability Dimerization Bioactivity

Structural Stability of Hydra Peptide Under Physiochemical Stress

Spectroscopic studies (NMR and CD) of Hydra Peptide indicate remarkable structural stability across a wide range of temperatures (274–338 K) and pH values (pH 0.8–11.6), with no evidence of global structural changes under these conditions [1]. In contrast, the peptide's biological activity is exquisitely sensitive to dimerization, which occurs rapidly under physiological ionic conditions and leads to inactivation [2]. This apparent paradox—high thermodynamic stability of the monomeric fold coupled with functional inactivation via dimerization—underscores the importance of proper handling and storage at ≤ -20°C in lyophilized form to maintain the monomeric, biologically active state [3].

Peptide stability Biophysical characterization Storage conditions

Hydra Peptide: Recommended Application Scenarios Based on Comparative Evidence


Primary Neuron Survival and Differentiation Assays

Hydra Peptide is indicated for use in primary neuron culture systems where NGF-like survival support is required but with distinct receptor pharmacology. The peptide enhances neuron survival up to 3-fold at picomolar concentrations, matching NGF efficacy while engaging GPR37 rather than TrkA receptors [1]. Bradykinin and sequence-related peptides are ineffective in this context [1]. Researchers investigating GPR37-mediated neurotrophic signaling should select Hydra Peptide over generic neurotrophic factor supplements.

GPR37 Receptor Pharmacology Studies

As a high-affinity endogenous ligand for the orphan GPCR GPR37, Hydra Peptide (EC₅₀ 3.3 nM) serves as a reference agonist for functional assays measuring Ca²⁺ mobilization, receptor internalization, or downstream signaling [2]. Its potency compares favorably to other GPR37 agonists such as Prosaptide Tx14(A) (EC₅₀ 7 nM) [3]. Investigators should employ Hydra Peptide at low nanomolar concentrations to avoid dimerization-induced inactivation and ensure reproducible GPR37 activation.

Hydra Regeneration and Developmental Biology Research

Hydra Peptide is the native morphogen controlling head-specific growth, budding, and tentacle formation in Hydra species. The peptide stimulates head regeneration and increases tentacle number at picomolar concentrations (optimal 1 pM), with higher concentrations (10–1000 pM) promoting nerve cell differentiation [4]. For studies of pattern formation, stem cell regulation, or evolutionary conservation of peptide signaling, Hydra Peptide is the authentic, evolutionarily conserved ligand—unlike synthetic analogs or fragments that lack full morphogenetic activity.

Peptide Dimerization and Stability Research

Hydra Peptide serves as a model system for investigating concentration-dependent peptide dimerization and its functional consequences. The native peptide dimerizes under physiological conditions with complete loss of biological activity, while chemically cross-linked analogs retain activity at high concentrations [5]. This property makes Hydra Peptide uniquely valuable for studies of peptide self-association, receptor-ligand binding dynamics, and the development of stabilized peptide therapeutics.

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